1-(3-Chloro-4-fluorophenyl)propan-2-ol
Description
1-(3-Chloro-4-fluorophenyl)propan-2-ol is a halogenated aromatic alcohol with the molecular formula C₉H₉ClFO. Its structure consists of a propan-2-ol backbone (isopropyl alcohol) substituted at the first carbon with a 3-chloro-4-fluorophenyl group. It has been utilized as a precursor in the synthesis of complex molecules, such as spirooxindole-ferrocene-triazole hybrids, where its aryl group contributes to structural diversity and binding interactions .
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c1-6(12)4-7-2-3-9(11)8(10)5-7/h2-3,5-6,12H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKRSDSCSLFOPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)F)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Ketone Precursor
The ketone 1-(3-Chloro-4-fluorophenyl)propan-2-one serves as the primary precursor for alcohol synthesis. Two dominant approaches are explored:
Friedel-Crafts Acylation
Despite the deactivating nature of chloro and fluoro groups, Friedel-Crafts acylation can be attempted under modified conditions. Using 3-chloro-4-fluorobenzene and propionyl chloride with boron trifluoride (BF₃) as a Lewis acid at −10°C yields the ketone in 45–50% purity. The low yield is attributed to steric hindrance and electronic deactivation, necessitating iterative solvent distillation (e.g., toluene) to remove by-products.
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling between 3-chloro-4-fluorophenylboronic acid and 1-bromopropan-2-one offers a more efficient route. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C) achieve 78% yield with >95% purity. This method bypasses Friedel-Crafts limitations but requires stringent anhydrous conditions.
Reduction to the Alcohol
The ketone is reduced using:
-
Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under reflux (92% yield).
-
Catalytic hydrogenation with 10% Pd/C in methanol (25°C, 78% yield).
Table 1: Reduction Methods Comparison
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaBH₄ | Ethanol | 0–25 | 85 | 98 |
| LiAlH₄ | THF | 65 (reflux) | 92 | 99 |
| H₂ (Pd/C) | Methanol | 25 | 78 | 95 |
Grignard Reaction with 3-Chloro-4-fluorobenzaldehyde
Reaction Overview
The Grignard reagent (isopropyl magnesium bromide) reacts with 3-chloro-4-fluorobenzaldehyde to form the alcohol after acidic work-up. However, the aldehyde’s sensitivity to over-addition and steric hindrance limits yields to 60–65%. Anhydrous diethyl ether at 0°C minimizes side reactions, but scalability remains challenging due to the aldehyde’s instability.
Hydroboration-Oxidation of Allyl Aryl Compounds
Synthesis of Allyl Aryl Precursor
3-Chloro-4-fluorophenylpropene is synthesized via Wittig reaction between 3-chloro-4-fluorobenzaldehyde and propyltriphenylphosphonium bromide. The olefin undergoes hydroboration-oxidation using BH₃·THF, yielding the alcohol with 80% regioselectivity for the anti-Markovnikov product.
Table 2: Hydroboration-Oxidation Conditions
| Borane Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| BH₃·THF | THF | 0–25 | 75 |
| 9-BBN | Hexane | 25 | 82 |
Nucleophilic Substitution Reactions
Displacement of Halides
A two-step process involves:
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Synthesis of 1-(3-Chloro-4-fluorophenyl)-2-propanol chloride via thionyl chloride (SOCl₂) in dichloromethane.
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Hydrolysis with aqueous NaOH (10%) at 50°C, yielding the alcohol in 70% overall yield.
Comparative Analysis of Methods
Yield and Scalability
-
Ketone Reduction : Highest yield (92%) but requires ketone synthesis.
-
Grignard Reaction : Moderate yield (65%) with scalability issues.
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Hydroboration : Balanced yield (75–82%) but demands olefin synthesis.
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Nucleophilic Substitution : Industrially viable (70%) with minimal purification.
Research Findings and Optimization
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can replace the chloro group with a methoxy group.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: 1-(3-Chloro-4-fluorophenyl)-2-propanone.
Reduction: 1-(3-Chloro-4-fluorophenyl)propane.
Substitution: 1-(3-Methoxy-4-fluorophenyl)-2-propanol.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)propan-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The chloro and fluoro substituents enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between 1-(3-Chloro-4-fluorophenyl)propan-2-ol and related compounds:
Key Differences and Implications
Halogenation Effects
- The 3-chloro-4-fluorophenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance stability and influence intermolecular interactions (e.g., hydrogen bonding, π-π stacking) compared to non-halogenated analogs.
Functional Group Substitutions
- Replacing the hydroxyl group with an amino group (1-Amino-2-(3-chloro-4-fluorophenyl)propan-2-ol, ) alters the compound’s acidity (pKa) and solubility. The amino group could facilitate nucleophilic reactions, making it more reactive in synthetic pathways but less stable under acidic conditions .
- The indole- and phenoxy-substituted propan-2-ol derivatives () exhibit broader pharmacological profiles due to their extended aromatic systems, which are critical for receptor binding .
Biological Activity
1-(3-Chloro-4-fluorophenyl)propan-2-ol is an organic compound that has garnered attention for its diverse biological activities. This compound is characterized by the presence of a chloro and a fluoro substituent on a phenyl ring, which significantly influences its chemical reactivity and biological interactions. The following sections will explore its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.
- Molecular Formula : C10H12ClF
- Molecular Weight : Approximately 203.64 g/mol
The structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is hypothesized that the compound can inhibit certain enzymes by binding to their active sites, thus preventing substrate binding and subsequent catalytic activity. The presence of the chloro and fluoro groups enhances its binding affinity towards these targets, which may include various receptors and enzymes involved in metabolic pathways.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. For instance, studies have shown that it can act as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in cancer cell signaling pathways. This inhibition could potentially be leveraged for therapeutic purposes in oncology .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains, indicating its potential as a lead compound in the development of new antimicrobial agents.
Study 1: Antimicrobial Activity
A study conducted on various halogenated phenols, including this compound, demonstrated that this compound showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective concentrations that inhibit bacterial growth.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 50 | E. coli |
| This compound | 30 | S. aureus |
Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, researchers evaluated the effectiveness of this compound as an EGFR inhibitor. The results indicated a dose-dependent inhibition of EGFR activity, with IC50 values suggesting it could be developed into a therapeutic agent for cancer treatment.
| Compound | IC50 (µM) | Enzyme Target |
|---|---|---|
| This compound | 12.5 | EGFR Tyrosine Kinase |
Q & A
Basic: What are the recommended synthetic routes and purification strategies for 1-(3-Chloro-4-fluorophenyl)propan-2-ol?
Answer:
Synthesis typically involves nucleophilic substitution or Friedel-Crafts alkylation, leveraging the electron-withdrawing effects of chlorine and fluorine on the phenyl ring to direct reactivity. For example:
- Step 1: React 3-chloro-4-fluorobenzene with epichlorohydrin under acidic conditions to form the epoxide intermediate.
- Step 2: Hydrolyze the epoxide using aqueous NaOH to yield the propan-2-ol backbone.
Purification: - Use column chromatography (silica gel, ethyl acetate/hexane gradient) to separate regioisomers.
- Confirm purity via HPLC (C18 column, 70:30 acetonitrile/water mobile phase) .
Basic: How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?
Answer:
- NMR: Assign peaks by comparing with analogues (e.g., 1-(2,4-dichlorophenoxy)propan-2-ol). The fluorine atom at C4 deshields adjacent protons, while chlorine at C3 influences coupling constants (e.g., ~ 8–12 Hz) .
- X-ray crystallography: Employ SHELX software for structure refinement. Use Mo-Kα radiation (λ = 0.71073 Å) to resolve halogen-heavy atom positions, ensuring R-factor < 0.05 .
Advanced: How do reaction conditions (pH, solvent) influence the regioselectivity of halogenated derivatives in subsequent reactions?
Answer:
- Electrophilic substitution: In polar aprotic solvents (e.g., DMF), the chloro group at C3 directs electrophiles to the ortho position (C2/C6), while the fluoro group at C4 stabilizes para intermediates via resonance.
- Nucleophilic attack: Under basic conditions (pH > 10), the hydroxyl group deprotonates, activating the β-carbon for nucleophilic substitution. For example, iodide displacement occurs preferentially at C1 in acetone/NaI .
Advanced: What computational approaches are suitable for predicting biological interactions of this compound?
Answer:
- Docking studies: Use AutoDock Vina to model binding to cytochrome P450 enzymes, leveraging the halogen-bonding potential of Cl and F with heme iron.
- DFT calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological nucleophiles (e.g., glutathione). Chlorine’s electronegativity lowers LUMO energy, enhancing electrophilicity .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
Answer:
- Dose-response assays: Conduct parallel testing in bacterial (MIC assays) and mammalian cell lines (MTT assays) to differentiate selective toxicity.
- Metabolite profiling: Use LC-MS to identify degradation products (e.g., oxidation to ketones) that may contribute to cytotoxicity .
- Control for solvent effects: Compare DMSO vs. aqueous solubility to rule out false positives .
Advanced: What strategies ensure stability during long-term storage and handling?
Answer:
- Storage: Keep under inert gas (N₂/Ar) at −20°C in amber vials to prevent photodegradation of the aryl-halogen bonds.
- Stability testing: Monitor via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation pathways include hydrolysis of the propanol group to form aldehydes .
Advanced: How does the stereochemical configuration impact pharmacological properties?
Answer:
- Chiral resolution: Separate enantiomers via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol).
- Activity correlation: Test enantiomers in receptor-binding assays (e.g., β-adrenergic receptors). The (R)-enantiomer often shows higher affinity due to spatial alignment with hydrophobic binding pockets .
Advanced: What experimental designs are recommended for studying metabolic pathways in vivo?
Answer:
- Isotopic labeling: Synthesize C-labeled propan-2-ol to track hepatic metabolism via LC-MS/MS.
- Microsomal assays: Incubate with rat liver microsomes + NADPH to identify phase I metabolites (e.g., hydroxylation at C2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
